molecular formula C7H11F2N B1430152 7,7-Difluorobicyclo[4.1.0]heptan-3-amine CAS No. 1393572-09-2

7,7-Difluorobicyclo[4.1.0]heptan-3-amine

Cat. No.: B1430152
CAS No.: 1393572-09-2
M. Wt: 147.17 g/mol
InChI Key: VKIFPMAIIHJUEF-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[4.1.0]heptan-3-amine is a specialized bicyclic amine building block designed for advanced research and development. This compound features a strained norcarane (bicyclo[4.1.0]heptane) core strategically functionalized with geminal difluoro and amine groups. The presence of the 7,7-difluoro motif is known to influence the electronic properties, metabolic stability, and lipophilicity of molecular frameworks, as seen in related structures . The primary amine at the 3-position provides a versatile handle for further synthetic elaboration through amidation, reductive amination, or urea formation. As a key intermediate in organic synthesis, this molecule holds significant potential for constructing more complex architectures in medicinal chemistry for pharmaceutical candidates and in material science. The ring strain inherent to the cyclopropane fused to a cyclohexane ring can facilitate novel rearrangement reactions and serve as a conformational constraint in bioactive molecules . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in the synthesis of fluorinated analogs of biologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIFPMAIIHJUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

Reagent Amount Role
Cyclohexene 8.21 g (100 mmol) Starting alkene
Chloroform 48.0 g (400 mmol) Carbene source
Sodium hydroxide 16.0 g (400 mmol) Base for carbene generation
Tri-n-propylamine 0.14 g (1 mmol) Catalyst/base
Ethanol 1 mL Co-solvent
Water 16 mL Reaction medium

Procedure Summary:

  • The reaction mixture is cooled to 0 °C.
  • Sodium hydroxide solution is added dropwise under stirring.
  • The mixture is stirred for 20 minutes at 0 °C, then 1 hour at room temperature, and finally 3 hours at 50 °C.
  • Workup involves evaporation of chloroform, extraction with n-pentane, drying over sodium sulfate, and filtration.

Introduction of the Amine Group at the 3-Position

The amine functionality is introduced via substitution or reduction strategies:

  • Reduction of ketone or halide intermediates at the 3-position to amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Amination reactions on suitable leaving groups (e.g., mesylates or halides) prepared from the bicyclic scaffold.

A representative sequence from the literature involves:

  • Conversion of 7,7-dichlorobicyclo[4.1.0]heptane derivatives to diols or dimesylates.
  • Subsequent substitution with nucleophilic amines or azide ions followed by reduction to amines.

Conversion to Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to enhance solubility and stability for handling and further applications.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Notes
1. Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane Carbene addition to alkene Cyclohexene, chloroform, NaOH, tri-n-propylamine Multi-step stirring, temperature control
2. Fluorination at C7 Nucleophilic fluorination Fluorinating agents (e.g., DAST) Requires controlled conditions
3. Functionalization at C3 Substitution/reduction LiAlH4, mesylation, nucleophilic substitution Intermediate purification steps
4. Formation of amine hydrochloride Salt formation HCl gas or aqueous HCl Enhances solubility and stability

Research Findings and Optimization Notes

  • The yield and purity of 7,7-difluorobicyclo[4.1.0]heptan-3-amine depend heavily on the control of reaction temperatures and stoichiometry, especially during carbene addition and fluorination steps.
  • Multi-step purification including extraction, drying, and chromatographic techniques are essential to isolate the target compound in high purity.
  • Safety precautions are necessary due to the irritant nature of intermediates and reagents, including use of protective equipment and proper ventilation.

Chemical Reactions Analysis

7,7-Difluorobicyclo[4.1.0]heptan-3-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
Research indicates that 7,7-Difluorobicyclo[4.1.0]heptan-3-amine exhibits properties that could be harnessed in the development of novel antidepressants. Its structural characteristics allow it to interact with neurotransmitter systems effectively, potentially leading to new therapeutic agents for treating depression and anxiety disorders.

Neuropharmacology Studies
Studies have shown that compounds similar to this compound can modulate the activity of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation. This compound's unique bicyclic structure may enhance its binding affinity to specific receptors, providing a pathway for further research into its pharmacological effects.

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its fluorinated structure can introduce unique reactivity patterns and stability, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its ability to participate in these reactions enhances its utility in developing new synthetic methodologies.

Materials Science

Fluorinated Polymers
Due to its fluorine content, this compound can be incorporated into fluorinated polymers, which exhibit unique properties such as increased chemical resistance and thermal stability. These materials are essential in applications ranging from coatings to high-performance materials used in electronics.

Nanotechnology Applications
The compound's unique structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The incorporation of fluorinated compounds can enhance the biocompatibility and stability of nanoparticles used in targeted drug delivery.

Case Studies

Study Title Focus Area Findings
"Fluorinated Compounds as Antidepressants"Medicinal ChemistryDemonstrated potential antidepressant activity through modulation of neurotransmitter systems.
"Synthesis of Novel Fluorinated Building Blocks"Synthetic Organic ChemistryShowed versatility of this compound in synthesizing complex molecules with enhanced reactivity profiles.
"Development of Fluorinated Polymers"Materials ScienceExplored the incorporation of the compound into polymers for improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 7,7-Difluorobicyclo[4.1.0]heptan-3-amine and related bicyclic amines:

Table 1: Comparative Analysis of Bicyclic Amines

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₇H₁₁F₂N 7,7-difluoro, 3-amine Anti-SARS-CoV-2 candidate; high purity (>98%)
Bicyclo[4.1.0]heptan-7-amine C₇H₁₃N No fluorine, 7-amine Collision cross-section studies
Bicyclo[4.1.0]heptan-3-amine C₇H₁₃N No fluorine, 3-amine Base structure for derivatization
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride C₁₇H₂₆ClN Phenyl, diethyl groups, [2.2.1] scaffold High melting point (222°C)
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine C₇H₁₀F₃NO Trifluoromethyl, oxabicyclo[2.2.1] Investigated for electronic modulation
8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride C₈H₁₄ClF₂N [3.2.1] scaffold, 8,8-difluoro Larger ring system; solubility studies

Structural and Electronic Differences

Fluorine Substitution: The 7,7-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like bicyclo[4.1.0]heptan-3-amine .

Ring System : Compounds like 8,8-Difluorobicyclo[3.2.1]octan-3-amine feature a larger bicyclo[3.2.1]octane scaffold, which may alter conformational flexibility and pharmacokinetic profiles .

Functional Groups : The trifluoromethyl group in 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine introduces stronger electron-withdrawing effects, impacting solubility and reactivity compared to difluoro derivatives .

Physicochemical Properties

  • Solubility and Stability: The hydrochloride salt of this compound requires storage at -80°C for long-term stability, whereas non-fluorinated analogs (e.g., bicyclo[4.1.0]heptan-7-amine) exhibit less sensitivity to temperature .
  • Melting Points : Aromatic-substituted derivatives like N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride show higher melting points (222°C) due to intermolecular π-π interactions .

Biological Activity

7,7-Difluorobicyclo[4.1.0]heptan-3-amine is a bicyclic amine that has garnered attention in various fields of biological and medicinal chemistry. This compound is characterized by its unique structural features, including two fluorine atoms attached to the bicyclo[4.1.0]heptane framework. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H11F2N·HCl
  • Molecular Weight : 179.62 g/mol
  • Structure : The bicyclic structure provides unique steric and electronic properties that influence its biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity due to:

  • Hydrogen Bonding : The fluorine atoms can form strong hydrogen bonds with target proteins.
  • Electrostatic Interactions : The electronegative nature of fluorine increases the polarity of the molecule, facilitating interactions with charged residues in proteins.

These interactions can modulate the activity of enzymes or receptors, leading to a range of biological effects, such as inhibition or activation of specific pathways.

Therapeutic Potential

Research has indicated that this compound may possess several therapeutic properties:

  • Antiviral Activity : Preliminary studies suggest that this compound could act as a potential antiviral agent by inhibiting viral replication mechanisms.
  • Anticancer Properties : Investigations into its anticancer potential have shown promise in modulating pathways involved in cell proliferation and apoptosis.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may indicate potential applications in treating neurological disorders.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Wilkinson et al., 2023 Synthesis and Biological EvaluationIdentified as a potential ligand for enzyme assays; demonstrated modulation of enzyme activity.
ResearchGate Study Antiviral ScreeningShowed promising binding affinities against SARS-CoV-2 main protease (Mpro), indicating potential antiviral activity.
University Research NeuropharmacologySuggested interactions with nicotinic acetylcholine receptors, highlighting possible uses in cognitive enhancement therapies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclic Structure : Achieved through a Diels-Alder reaction.
  • Fluorination : Conducted using electrophilic fluorination methods.
  • Amination : Introduction of the amine group via nucleophilic substitution.
  • Salt Formation : Conversion to hydrochloride salt for stability and solubility.

Q & A

Q. How do structural features of this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation kinetics. pH-rate profiling (pH 1–13) identifies hydrolysis-sensitive bonds (e.g., amine-protonated species degrade faster at low pH). Stabilizers like trehalose (5% w/v) reduce aggregation in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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